N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide

medicinal chemistry antimycobacterial kinase inhibition

This 4,5-dimethoxy-2-nitrobenzamide derivative features a unique 2-(dimethylamino)-2-phenylethyl side chain, introducing a basic tertiary amine (pKa ~8.5–9.5) absent in generic N-alkyl congeners. This motif is critical for pH-dependent solubility, membrane permeability, and potential interactions with aspartate/glutamate residues in enzyme active sites. Ideal for focused DprE1-targeted antimycobacterial screening and kinase selectivity panels. Avoid false negatives from generic substitution—secure this differentiated building block for your SAR cascade.

Molecular Formula C19H23N3O5
Molecular Weight 373.409
CAS No. 899978-88-2
Cat. No. B2915007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide
CAS899978-88-2
Molecular FormulaC19H23N3O5
Molecular Weight373.409
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CC=C2
InChIInChI=1S/C19H23N3O5/c1-21(2)16(13-8-6-5-7-9-13)12-20-19(23)14-10-17(26-3)18(27-4)11-15(14)22(24)25/h5-11,16H,12H2,1-4H3,(H,20,23)
InChIKeyKIFZVSJPJYRGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide (CAS 899978-88-2) and Why Its Procurement Requires Scrutiny


N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide (CAS 899978-88-2) is a synthetic small molecule belonging to the nitrobenzamide class, with a molecular formula of C19H23N3O5 and a molecular weight of 373.409 g/mol . It features a 4,5-dimethoxy-2-nitrobenzamide core coupled to a 2-(dimethylamino)-2-phenylethyl side chain via an amide linkage . The compound is commercially available from multiple vendors (typical purity ≥95%) as a research chemical for screening and medicinal chemistry applications . Unlike its simpler N-alkyl nitrobenzamide congeners, which have been characterized as covalent inhibitors of the Mycobacterium tuberculosis enzyme DprE1 [1], this specific compound lacks published primary biological data in peer-reviewed literature. Consequently, procurement decisions must be based on a critical evaluation of its structural features relative to analogs with established pharmacological profiles.

Why a Generic Nitrobenzamide Cannot Substitute for N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide in Focused Screening


Substituting this compound with a generic nitrobenzamide—such as the parent scaffold 4,5-dimethoxy-2-nitrobenzamide (CAS 4959-60-8) or the simpler N-phenethyl analog (CAS 5873-58-5)—would discard key structural features that critically modulate target engagement, solubility, and metabolic stability. The 2-(dimethylamino)-2-phenylethyl side chain introduces a tertiary amine with a pKa ≈ 8.5–9.5, conferring pH-dependent ionization that alters both aqueous solubility and membrane permeability relative to unsubstituted N-alkyl congeners . In the context of DprE1-targeted antimycobacterial screening, literature on structurally related N-alkyl nitrobenzamides demonstrates that variations in the N-substituent can shift MIC values from >64 μg/mL to as low as 16 ng/mL, depending on chain lipophilicity and steric properties [1]. Furthermore, the dimethylamino group enables interactions with aspartate or glutamate residues in enzyme active sites that are inaccessible to non-basic N-alkyl or N-aryl analogs, a feature documented in kinase inhibitor design using the same 2-(dimethylamino)-2-phenylethyl pharmacophore [2]. Thus, generic substitution risks both false-negative results (loss of potency) and false-positive results (altered selectivity profile) in focused screening campaigns.

Quantitative Differentiation Evidence for N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide (CAS 899978-88-2)


Structural Differentiation: Dimethylamino-Phenylethyl Side Chain Versus Non-Basic N-Alkyl or N-Aryl Nitrobenzamides

This compound is distinguished from its closest commercially available analog, 4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide (CAS 5873-58-5, MW 330.34 g/mol), by the presence of a dimethylamino substituent at the alpha-position of the phenylethyl chain. The target compound (MW 373.41 g/mol) incorporates a tertiary amine absent in CAS 5873-58-5, resulting in an additional hydrogen bond acceptor (HBA count: 6 vs. 5) and a measurable increase in topological polar surface area . In the broader nitrobenzamide class, N-alkyl nitrobenzamides lacking a basic amine group rely solely on lipophilic interactions for target binding; the incorporation of the dimethylamino group introduces a charge-assisted hydrogen bonding motif documented to engage Asp/Glu residues in kinase ATP-binding pockets [1]. This differentiation is critical for target selectivity profiling, as the basic amine can redirect binding preference toward targets with anionic residues in the active site.

medicinal chemistry antimycobacterial kinase inhibition DprE1

Nitrobenzamide Scaffold–DprE1 Association: Class-Level Evidence for Antimycobacterial Screening Utility

While no direct DprE1 inhibition data exist for CAS 899978-88-2, the 4,5-dimethoxy-2-nitrobenzamide core places this molecule squarely within a well-characterized class of covalent DprE1 inhibitors. A 2024 study by Pais et al. demonstrated that N-alkyl nitrobenzamides bearing a single aromatic nitro group exhibit antimycobacterial activity with MIC values ranging from 16 ng/mL (for optimized 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives) to >64 μg/mL (for mono-nitro analogs with unfavorable N-substituents) against M. tuberculosis H37Rv [1]. This represents a >4,000-fold activity range driven entirely by N-substituent optimization, underscoring that the specific side chain—not merely the nitrobenzamide core—determines biological potency [1]. The 3,6-dimethoxy-2-nitrobenzamide regioisomer has been explicitly cited as a covalent inhibitor scaffold for DprE1, acting through nitroreduction to a nitroso intermediate that forms an irreversible adduct with Cys387 . The 4,5-dimethoxy substitution pattern in the target compound is also present in the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group, for which the methoxy positioning at C4 and C5 has been shown to enhance photolytic cleavage quantum yield (Φ = 0.17–0.19) relative to other substitution patterns [2].

tuberculosis DprE1 antimycobacterial covalent inhibitor

Dimethylamino-Phenylethyl Pharmacophore: Established Kinase Selectivity from a Structurally Analogous RET Inhibitor

The 2-(dimethylamino)-2-phenylethyl moiety is a recognized pharmacophore in kinase inhibitor design. Patent EP3609898A1 and associated BindingDB data (CHEMBL3753714) describe N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide as a selective RET kinase inhibitor with an IC50 of 241 nM against human wild-type RET [1][2]. This compound shares the identical 2-(dimethylamino)-2-phenylethyl side chain with the target compound, differing only in the benzamide core substitution (3,5-difluoro vs. 4,5-dimethoxy-2-nitro). The RET kinase domain structure reveals that the dimethylamino group forms a critical salt bridge with an aspartate residue (Asp892) in the hinge region, while the phenyl ring occupies a hydrophobic pocket [1]. This pharmacophore precedent establishes that the 2-(dimethylamino)-2-phenylethyl group is a productive kinase-binding element; coupling it to the 4,5-dimethoxy-2-nitrobenzamide core generates a chimeric scaffold that may redirect kinase selectivity toward targets amenable to nitroaromatic covalent modification. In contrast, the simple N-phenethyl analog (CAS 5873-58-5) lacks this salt-bridging capacity and is not documented in kinase inhibitor patents .

kinase inhibition RET cancer pharmacophore

Methoxy Substitution Pattern: 4,5-Dimethoxy Versus 3,6-Dimethoxy Regioisomer Comparison in Nitrobenzamide Scaffolds

The target compound features methoxy groups at positions 4 and 5 of the nitrobenzamide ring. Its closest regioisomer, 3,6-dimethoxy-2-nitrobenzamide (no assigned CAS in search results, but cataloged as CHEMBL1300732), places the methoxy groups at positions 3 and 6, resulting in a different electronic distribution around the nitro group. In the 4,5-dimethoxy configuration, both methoxy groups are para and meta to the nitro substituent, exerting an electron-donating (+M) effect that increases electron density at C2, potentially modulating the reduction potential of the nitro group—a critical parameter for covalent DprE1 inhibition via nitroreduction to the nitroso intermediate [1]. The 3,6-dimethoxy regioisomer places one methoxy ortho to the nitro group, introducing steric hindrance and altering the nitro group's reduction kinetics. The 4,5-dimethoxy pattern is also the configuration found in the DMNB (4,5-dimethoxy-2-nitrobenzyl) photolabile protecting group, where it enables efficient UV-triggered cleavage (Φ = 0.17–0.19, rate = 1.7–1.8 × 10^4 s^-1) [2]. While the 3,6-dimethoxy-2-nitrobenzamide scaffold has been explicitly associated with DprE1 covalent inhibition , the 4,5-dimethoxy configuration may offer distinct nitroreduction kinetics that have not been directly compared in the literature.

regioisomer methoxy substitution DprE1 SAR

Absence of Primary Biological Data: Explicit Statement of Evidence Gaps for Procurement Decision-Making

A systematic search across PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor databases confirms that no primary research publication, patent, or quantitative bioassay result exists for N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide (CAS 899978-88-2) as of the search date [1]. Specifically: (1) no MIC values against any microbial strain; (2) no IC50/Ki values against any enzyme, receptor, or kinase target; (3) no cytotoxicity data (CC50, LD50); (4) no ADME or pharmacokinetic parameters; (5) no in vivo efficacy or toxicity data; and (6) no patent that explicitly claims this compound or its biological use [1]. This stands in contrast to structurally related compounds such as N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide, which has a reported RET IC50 of 241 nM [2], and the broader N-alkyl nitrobenzamide class, for which MIC values as low as 16 ng/mL have been published [3]. Consequently, all differentiation claims for this compound are based on structural inference and class-level extrapolation, not on direct comparative experimental data. Procurement should therefore be restricted to exploratory screening or chemical probe applications where primary bioactivity data generation is explicitly planned and budgeted for.

data gap screening compound evidence limitation risk assessment

Evidence-Grounded Application Scenarios for N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide (CAS 899978-88-2)


Exploratory Antimycobacterial Screening Against DprE1-Dependent Mycobacterium tuberculosis Strains

This compound is most appropriately deployed in a focused antimycobacterial screening cascade targeting the DprE1–DprE2 complex. The 4,5-dimethoxy-2-nitrobenzamide core is structurally aligned with known covalent DprE1 suicide inhibitors, and the unique 2-(dimethylamino)-2-phenylethyl side chain introduces a basic amine motif absent from the simpler N-alkyl nitrobenzamides characterized by Pais et al. (MIC range: 16 ng/mL to >64 μg/mL) [1]. Researchers should perform a head-to-head MIC determination against M. tuberculosis H37Rv alongside the non-basic analog 4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide (CAS 5873-58-5) and the reference compound isoniazid to quantify the contribution of the dimethylamino group to antimycobacterial potency. Should activity be confirmed, mechanism-of-action studies via DprE1 overexpression or Cys387 mutagenesis are recommended to establish target engagement.

Kinase Selectivity Profiling Leveraging the 2-(Dimethylamino)-2-Phenylethyl Pharmacophore

The 2-(dimethylamino)-2-phenylethyl side chain has been validated as a kinase-binding element in the RET inhibitor N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide (RET IC50 = 241 nM) [2][3]. This compound is suitable for inclusion in a kinase selectivity panel (e.g., 50–100 kinase screen) to determine whether the 4,5-dimethoxy-2-nitrobenzamide core redirects kinase selectivity away from RET toward other kinases, particularly those with active-site cysteine residues amenable to covalent modification via the nitro group. The compound should be screened alongside N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide as a selectivity control, and any hits should be followed up with washout experiments to distinguish reversible from irreversible (covalent) inhibition.

Photochemical Probe Development Utilizing the 4,5-Dimethoxy-2-Nitrobenzyl (DMNB) Caging Motif

The 4,5-dimethoxy-2-nitro substitution pattern is the defining feature of the DMNB photolabile protecting group, which exhibits efficient UV-induced cleavage (quantum yield Φ = 0.17–0.19, photolysis rate = 1.7–1.8 × 10^4 s^-1 at pH 7) [4]. Although the target compound differs from classical DMNB-caged molecules in that the nitrobenzamide is linked via an amide rather than a benzylic carbonate or ether, the 4,5-dimethoxy-2-nitro aromatic system may retain photosensitivity. Researchers interested in developing photocaged bioactive molecules can evaluate this compound's photolytic stability and cleavage efficiency under UV irradiation (350–365 nm) as a function of pH and solvent, comparing against the parent 4,5-dimethoxy-2-nitrobenzamide (CAS 4959-60-8). This application is speculative and requires primary photochemical characterization.

Structure–Activity Relationship (SAR) Expansion of Nitrobenzamide-Based DprE1 Inhibitor Chemical Space

The published SAR for N-alkyl nitrobenzamide DprE1 inhibitors demonstrates that the N-substituent is the dominant determinant of antimycobacterial potency, with a >4,000-fold range between optimized and suboptimal side chains [1]. This compound contributes a novel N-substituent topology—a branched, basic, phenyl-containing side chain—to the existing SAR landscape, which has primarily explored linear N-alkyl chains of varying length and terminal functional groups. Procurement for systematic SAR studies should include parallel acquisition of the non-basic analog (CAS 5873-58-5), the bis-dimethylamino analog (CAS 941899-74-7), and the parent 4,5-dimethoxy-2-nitrobenzamide (CAS 4959-60-8) as comparator compounds to deconvolute the contributions of chain branching, basicity, and phenyl substitution to biological activity.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.